

# Technical Guide: YS 035 Hydrochloride and its Impact on $\text{Na}^+/\text{Ca}^{2+}$ Exchange

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## Compound of Interest

Compound Name: YS 035 hydrochloride

Cat. No.: B1662548

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## Introduction

**YS 035 hydrochloride**, chemically known as N,N-Bis-(3,4-dimethoxyphenylethyl)-N-methylamine hydrochloride, is a synthetic compound recognized for its activity as a calcium ion ( $\text{Ca}^{2+}$ ) antagonist.[1][2][3] While it exhibits a range of pharmacological effects, including the inhibition of potassium ( $\text{K}^+$ ) outward currents and pacemaker currents in cardiac tissues, its role as an inhibitor of the mitochondrial Sodium/Calcium ( $\text{Na}^+/\text{Ca}^{2+}$ ) exchanger (NCX) is of significant interest for research into cellular calcium homeostasis.[1][2][4] This document provides a detailed technical overview of **YS 035 hydrochloride**'s mechanism of action concerning the  $\text{Na}^+/\text{Ca}^{2+}$  exchange, supported by quantitative data, experimental protocols, and pathway visualizations.

## Core Mechanism of Action: Inhibition of $\text{Na}^+/\text{Ca}^{2+}$ Exchange

The primary impact of **YS 035 hydrochloride** on the  $\text{Na}^+/\text{Ca}^{2+}$  exchange is inhibitory. Specifically, it targets the rapid  $\text{Na}^+$ -dependent  $\text{Ca}^{2+}$  efflux from heart mitochondria.[2] This process is a key component of calcium homeostasis, where the NCX transporter moves  $\text{Ca}^{2+}$  ions across the mitochondrial membrane in exchange for  $\text{Na}^+$  ions.

The mode of inhibition by **YS 035 hydrochloride** has been identified as non-competitive.<sup>[2]</sup> This suggests that the compound does not bind to the same site as the transported ions ( $\text{Na}^+$  or  $\text{Ca}^{2+}$ ) but rather to an allosteric site on the exchanger, thereby reducing its transport efficiency without being overcome by increasing substrate concentrations. This characteristic makes YS 035 a valuable tool for studying the regulatory mechanisms of the mitochondrial NCX.<sup>[2]</sup>

## Quantitative Data Presentation

The inhibitory potency of **YS 035 hydrochloride** against the mitochondrial  $\text{Na}^+/\text{Ca}^{2+}$  exchanger has been quantified. The available data is summarized below for clarity and comparative purposes.

Parameter	Value	Target System	Inhibition Type	Reference
Apparent $K_i$	28 $\mu\text{M}$	$\text{Na}^+/\text{Ca}^{2+}$ exchange in heart mitochondria	Non-competitive	<sup>[2]</sup> <sup>[3]</sup> <sup>[5]</sup>
Dose-dependent Inhibition	10-30 $\mu\text{M}$	$\text{Ca}^{2+}$ uptake in muscle cells from chicken embryo	Not specified	<sup>[2]</sup>

## Experimental Protocols

While the original study from 1984 provides the core data, it lacks a detailed methods section.<sup>[2]</sup> Therefore, this section outlines standardized, contemporary protocols widely used for evaluating NCX inhibitors, which would be suitable for studying compounds like **YS 035 hydrochloride**.

### Protocol 1: Measurement of Mitochondrial $\text{Na}^+$ -Dependent $\text{Ca}^{2+}$ Efflux

This protocol is designed to measure the specific activity of the mitochondrial NCX.

- **Mitochondrial Isolation:** Isolate heart mitochondria from animal models (e.g., rat) using differential centrifugation in a buffer containing sucrose, mannitol, and a chelating agent like EGTA to maintain mitochondrial integrity.
- **Calcium Loading:** Incubate the isolated mitochondria in a buffer containing a respiratory substrate (e.g., succinate), phosphate, and a known amount of  $\text{Ca}^{2+}$  (often labeled with  $^{45}\text{Ca}^{2+}$  for radiometric detection or measured with a  $\text{Ca}^{2+}$ -sensitive fluorescent dye like Fura-2 AM). Allow mitochondria to accumulate  $\text{Ca}^{2+}$  via the calcium uniporter.
- **Inhibition of Uniporter:** Add Ruthenium Red to the buffer. This blocks the mitochondrial calcium uniporter, preventing further  $\text{Ca}^{2+}$  uptake and isolating the efflux pathways for study.
- **Initiation of  $\text{Na}^+/\text{Ca}^{2+}$  Exchange:** Induce  $\text{Ca}^{2+}$  efflux by adding a specific concentration of NaCl to the medium. This activates the NCX in the efflux (forward) mode.
- **Inhibitor Application:** In parallel experiments, pre-incubate the  $\text{Ca}^{2+}$ -loaded mitochondria with varying concentrations of **YS 035 hydrochloride** before the addition of NaCl.
- **Data Acquisition:** Continuously monitor the extra-mitochondrial  $\text{Ca}^{2+}$  concentration using a  $\text{Ca}^{2+}$ -sensitive electrode or a fluorescent probe. Alternatively, for radiometric assays, sample the mitochondrial suspension at time points, separate mitochondria from the buffer by rapid centrifugation, and measure the remaining  $^{45}\text{Ca}^{2+}$  in the mitochondrial pellet.
- **Data Analysis:** Plot the rate of  $\text{Na}^+$ -induced  $\text{Ca}^{2+}$  efflux against the concentration of **YS 035 hydrochloride** to determine the  $\text{IC}_{50}$ . Further kinetic analysis can be performed to confirm the  $K_i$  and the non-competitive mode of inhibition.

## Protocol 2: Whole-Cell Patch-Clamp for Measuring INCX

This electrophysiological technique directly measures the current generated by the electrogenic plasma membrane NCX, providing high-resolution data on inhibitor effects.

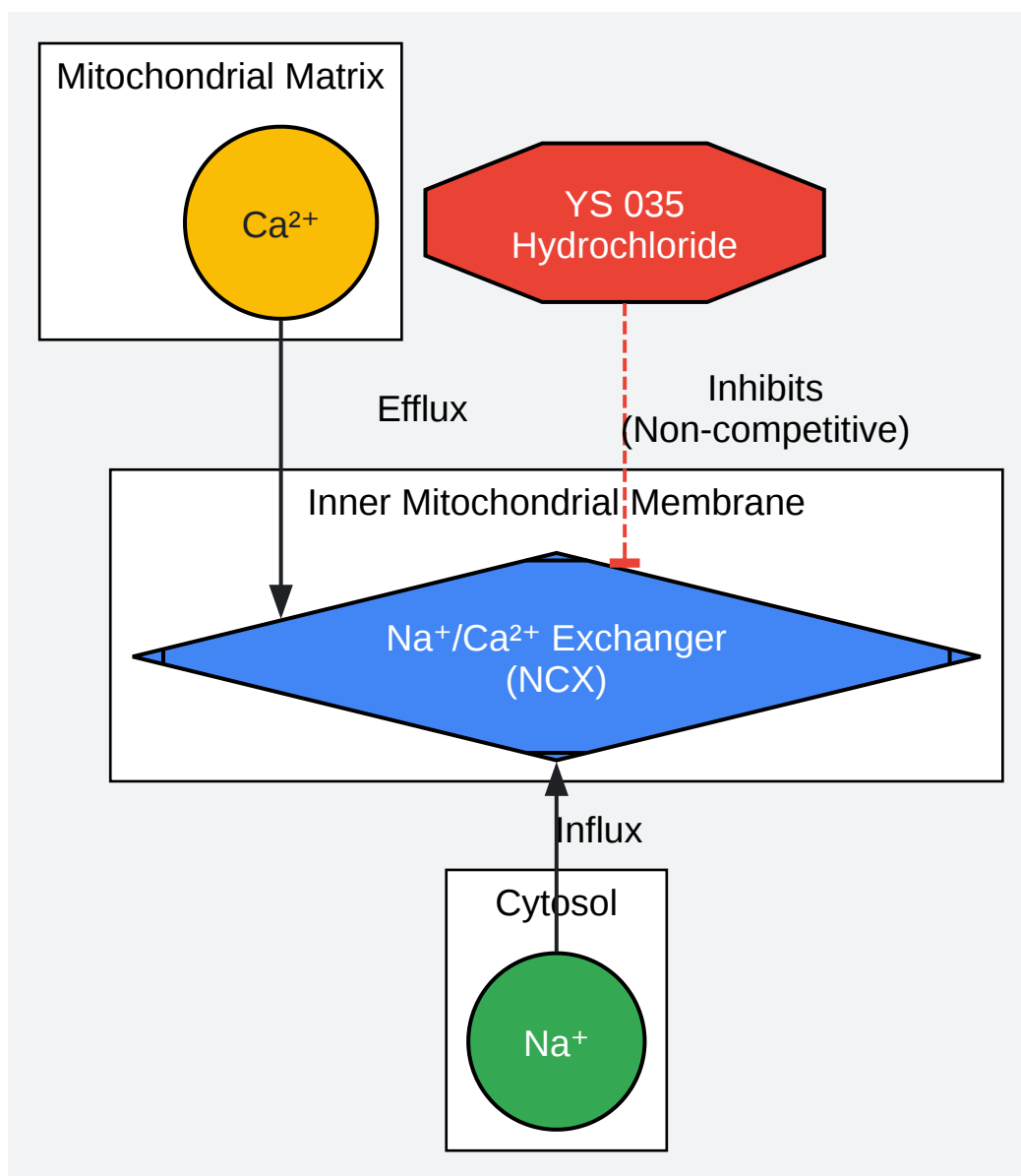
- **Cell Preparation:** Use isolated cardiomyocytes or a cell line stably expressing the NCX isoform of interest (e.g., HEK293 cells).
- **Patch-Clamp Configuration:** Achieve a whole-cell patch-clamp configuration.

- Solution Composition:
  - External Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose. To isolate INcx, include blockers for other channels, such as ouabain (for Na<sup>+</sup>/K<sup>+</sup>-ATPase), nisoldipine (for L-type Ca<sup>2+</sup> channels), and lidocaine (for Na<sup>+</sup> channels).[6]
  - Internal (Pipette) Solution (in mM): 10 NaCl, 120 CsCl, 20 HEPES, 10 EGTA, and a calculated amount of CaCl<sub>2</sub> to buffer intracellular Ca<sup>2+</sup> to a specific level (e.g., ~160 nM). [7]
- Voltage Protocol: Clamp the cell at a holding potential (e.g., -40 mV). Apply a voltage ramp (e.g., from +60 mV to -100 mV) to elicit both forward (outward current at negative potentials) and reverse (inward current at positive potentials) modes of the exchanger.[7]
- Data Acquisition:
  - Record baseline INcx.
  - Perfuse the cell with the external solution containing **YS 035 hydrochloride** at the desired concentration and record the inhibited current.
  - Finally, apply a potent, non-specific NCX blocker like NiCl<sub>2</sub> (e.g., 10 mM) to measure the total INcx, which is defined as the Ni<sup>2+</sup>-sensitive current.[7]
- Data Analysis: Calculate the percentage of inhibition by **YS 035 hydrochloride** relative to the total Ni<sup>2+</sup>-sensitive current. Plot the dose-response curve to determine the IC<sub>50</sub> for both forward and reverse modes.

## Visualizations: Pathways and Workflows

### Mitochondrial Na<sup>+</sup>/Ca<sup>2+</sup> Exchange Signaling Pathway

The following diagram illustrates the fundamental process of Na<sup>+</sup>-dependent Ca<sup>2+</sup> efflux from the mitochondrial matrix and the inhibitory action of **YS 035 hydrochloride**.

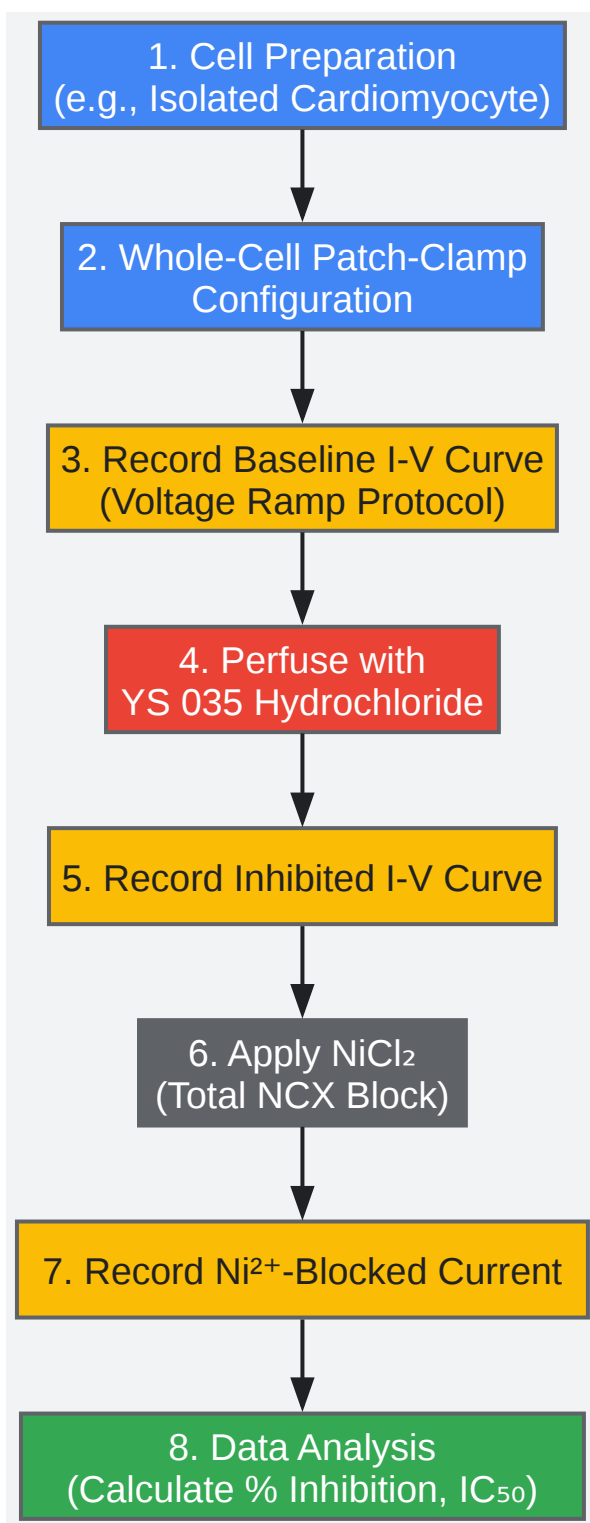


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Caption: Inhibition of mitochondrial Na<sup>+</sup>/Ca<sup>2+</sup> exchange by **YS 035 hydrochloride**.

## Experimental Workflow for INCx Measurement

This diagram outlines the key steps in a typical whole-cell patch-clamp experiment to assess an NCX inhibitor.



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Caption: Workflow for electrophysiological analysis of an NCX inhibitor.

## Broader Pharmacological Profile and Considerations

For researchers using **YS 035 hydrochloride**, it is crucial to consider its other known biological activities to account for potential confounding or off-target effects. The compound is not exclusively an NCX inhibitor.

- **Inhibition of K<sup>+</sup> Channels:** **YS 035 hydrochloride** is known to inhibit K<sup>+</sup> outward currents and the pacemaker current (I<sub>f</sub>/I<sub>h</sub>) in cardiac Purkinje fibers, which leads to a significant prolongation of the cardiac action potential.[\[1\]](#)
- **General Ca<sup>2+</sup> Antagonism:** It inhibits Ca<sup>2+</sup> uptake in various cell types, including muscle cells and synaptosomes, suggesting it may affect other calcium transport mechanisms beyond the mitochondrial NCX.[\[2\]](#)
- **Mitochondrial Specificity:** The compound was found to inhibit the Ruthenium Red-induced Ca<sup>2+</sup> efflux from liver mitochondria but did not affect efflux triggered by uncouplers or respiratory inhibitors.[\[2\]](#) This indicates a degree of specificity in its interaction with mitochondrial Ca<sup>2+</sup> handling pathways and that it does not simply disrupt the mitochondrial membrane potential.[\[2\]](#)

Given this profile, experiments should include appropriate controls to isolate the effects on the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger from its effects on other ion channels and transporters.

## Conclusion

**YS 035 hydrochloride** serves as a useful, albeit not entirely specific, pharmacological tool for the study of mitochondrial Na<sup>+</sup>/Ca<sup>2+</sup> exchange. Its characterization as a non-competitive inhibitor with a K<sub>i</sub> of 28 μM provides a quantitative basis for its use in experimental models.[\[2\]](#) [\[3\]](#) Researchers and drug development professionals can utilize this compound to probe the physiological and pathological roles of mitochondrial calcium transport, particularly in the context of cardiac function and cellular bioenergetics. However, careful consideration of its broader effects on calcium and potassium channels is essential for the accurate interpretation of experimental results.

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